Ethyl 2,3-dimethylbutanoate

Catalog No.
S708326
CAS No.
54004-42-1
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,3-dimethylbutanoate

CAS Number

54004-42-1

Product Name

Ethyl 2,3-dimethylbutanoate

IUPAC Name

ethyl 2,3-dimethylbutanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-5-10-8(9)7(4)6(2)3/h6-7H,5H2,1-4H3

InChI Key

UOLDHHQOKRYISV-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(C)C

Canonical SMILES

CCOC(=O)C(C)C(C)C

Ethyl 2,3-dimethylbutanoate is an organic compound classified as an ester, with the molecular formula C8H16O2C_8H_{16}O_2 and a molecular weight of approximately 144.21 g/mol. It is characterized by a fruity aroma, making it notable in flavoring and fragrance applications. The compound is colorless and exists as a liquid at room temperature, exhibiting low solubility in water while being more soluble in organic solvents .

Synthesis:

Ethyl 2,3-dimethylbutanoate can be synthesized through various methods, including:

  • Esterification: This method involves reacting 2,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst like sulfuric acid.
  • Alkylation: This method involves reacting a suitable enolate derived from 2,3-dimethylpropanal with ethyl iodide.

These reactions are well-established in organic chemistry and documented in various laboratory manuals.

Applications in Organic Synthesis:

Ethyl 2,3-dimethylbutanoate serves as a valuable building block in organic synthesis due to its reactive ester group and the presence of two methyl groups. Here are some specific examples:

  • Preparation of ketones: Through Claisen condensation, ethyl 2,3-dimethylbutanoate can react with a ketone to form a β-ketoester intermediate. This intermediate can be further manipulated to obtain various substituted ketones.
  • Synthesis of heterocycles: The reactive ester group allows participation in various cyclization reactions, leading to the formation of different heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms.

As an ester, ethyl 2,3-dimethylbutanoate undergoes typical reactions associated with esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 2,3-dimethylbutanoic acid and ethanol.
  • Transesterification: It can react with alcohols to form different esters.
  • Reduction: Under specific conditions, it can be reduced to yield the corresponding alcohol .

Several methods exist for synthesizing ethyl 2,3-dimethylbutanoate:

  • Esterification: The most common method involves the reaction of 2,3-dimethylbutanoic acid with ethanol in the presence of an acid catalyst.
    2 3 Dimethylbutanoic acid+EthanolEthyl 2 3 dimethylbutanoate+Water\text{2 3 Dimethylbutanoic acid}+\text{Ethanol}\rightarrow \text{Ethyl 2 3 dimethylbutanoate}+\text{Water}
  • Transesterification: This method involves reacting another ester with ethanol under catalytic conditions.
  • Direct Alkylation: A less common approach where alkylation of a suitable precursor occurs .

Ethyl 2,3-dimethylbutanoate finds various applications:

  • Flavoring Agent: Used in food products for its fruity flavor profile.
  • Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  • Chemical Intermediate: Acts as a precursor in organic synthesis for producing other compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with ethyl 2,3-dimethylbutanoate. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl 2-methylbutyrateC7H14O2C_7H_{14}O_2One less carbon; commonly used as a flavoring agent.
Ethyl 3-methylbutanoateC7H14O2C_7H_{14}O_2Structural isomer; different flavor profile.
Ethyl butyrateC6H12O2C_6H_{12}O_2Simpler structure; widely used in food applications.
Ethyl hexanoateC8H16O2C_8H_{16}O_2Longer carbon chain; distinct aroma profile.

Ethyl 2,3-dimethylbutanoate is unique due to its specific arrangement of methyl groups that influence both its chemical reactivity and sensory characteristics .

The development and characterization of ethyl 2,3-dimethylbutanoate emerged from the broader historical context of ester chemistry and the systematic exploration of branched carboxylic acid derivatives during the late 19th and early 20th centuries. The foundational work in ester synthesis can be traced to Emil Fischer and Arthur Speier's seminal 1895 publication "Darstellung der Ester" in Chemische Berichte, which established the fundamental principles of acid-catalyzed esterification that remain central to the preparation of compounds like ethyl 2,3-dimethylbutanoate. This Fischer esterification methodology provided the theoretical and practical framework for synthesizing complex ester compounds through the reaction of carboxylic acids with alcohols under acidic catalysis conditions.

The specific identification and characterization of ethyl 2,3-dimethylbutanoate likely occurred during the systematic investigation of branched-chain carboxylic acid esters in the mid-20th century, as analytical techniques advanced sufficiently to distinguish between structural isomers. The compound's recognition in chemical databases and its assignment of the Chemical Abstracts Service number 54004-42-1 reflects the establishment of standardized nomenclature and registration systems for organic compounds. Research into 2,3-dimethylbutanoic acid derivatives, including the ethyl ester, was driven by both academic interest in understanding steric effects in organic chemistry and practical applications in the developing flavor and fragrance industries.

The compound gained particular significance as gas chromatography and mass spectrometry techniques became widely available, allowing researchers to identify and quantify ethyl 2,3-dimethylbutanoate in natural products and to develop reliable synthetic methods for its preparation. Patent literature from the latter half of the 20th century documents various processes for the synthesis of 3,3-dimethylbutyric acid and related compounds, indicating the growing commercial interest in branched-chain carboxylic acid derivatives. These developments established the foundation for understanding ethyl 2,3-dimethylbutanoate as both a synthetic target and a useful building block in organic synthesis.

Structural Classification Within Ester Chemistry

Ethyl 2,3-dimethylbutanoate belongs to the fundamental class of organic compounds known as esters, which are characterized by the general formula R-COO-R', where the carbonyl carbon is bonded to both an oxygen atom (forming the carbonyl group) and an alkoxy group. Within this broad classification, the compound specifically represents a saturated aliphatic ester derived from a branched carboxylic acid. The structural complexity arises from the presence of two methyl substituents at the 2 and 3 positions of the four-carbon butanoic acid backbone, creating a distinctive branching pattern that significantly influences the compound's physical and chemical properties.

The International Union of Pure and Applied Chemistry systematic name "ethyl 2,3-dimethylbutanoate" precisely describes the compound's structure, indicating the ethyl group attached to the oxygen atom of the ester linkage and the 2,3-dimethyl substitution pattern on the butanoic acid portion. This nomenclature follows standard organic chemistry conventions where the carboxylic acid portion retains its position numbering, with the carbonyl carbon designated as position 1. The compound exhibits one undefined stereocenter at the 2-carbon position, where the methyl substituent can adopt either configuration, resulting in potential stereoisomeric forms.

From a conformational perspective, ethyl 2,3-dimethylbutanoate demonstrates significant steric crowding around the ester functional group due to the proximity of methyl substituents. This steric hindrance affects the compound's reactivity patterns, particularly in nucleophilic substitution reactions and hydrolysis processes. The molecular structure can be represented by the simplified molecular-input line-entry system notation CCOC(=O)C(C)C(C)C, which captures the connectivity pattern while the three-dimensional arrangement reveals the spatial relationships between substituents.

Table 1: Structural Properties of Ethyl 2,3-Dimethylbutanoate

PropertyValueReference
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Chemical Abstracts Service Number54004-42-1
International Union of Pure and Applied Chemistry Nameethyl 2,3-dimethylbutanoate
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area26.3 Ų
Exact Mass144.115029749 Da

The ester functional group in ethyl 2,3-dimethylbutanoate exhibits characteristic spectroscopic properties that facilitate its identification and analysis. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the carbonyl carbon and the methylene protons of the ethyl group, while the branched carbon framework produces complex splitting patterns in the aliphatic region. Mass spectrometry analysis typically shows fragmentation patterns consistent with loss of the ethoxy group and subsequent rearrangements of the dimethylbutanoyl fragment.

Significance in Organic Synthesis and Industrial Applications

Ethyl 2,3-dimethylbutanoate occupies a position of considerable importance in both synthetic organic chemistry and industrial applications, primarily due to its unique structural features and characteristic properties. In synthetic chemistry, the compound serves as a valuable building block for the construction of more complex molecular architectures, particularly those requiring branched carbon frameworks. The ester functionality provides multiple reaction pathways, including hydrolysis to yield the parent carboxylic acid, reduction to form the corresponding alcohol, and various substitution reactions that can introduce different functional groups.

The industrial significance of ethyl 2,3-dimethylbutanoate is most prominently demonstrated in the flavor and fragrance industries, where its distinctive fruity aroma profile makes it a sought-after ingredient. The compound contributes sensory characteristics that are particularly valued in food flavoring applications, where it can impart complexity and depth to fruit-based flavor systems. Unlike simple linear esters such as ethyl butanoate, which provides a straightforward pineapple-like odor, the branched structure of ethyl 2,3-dimethylbutanoate creates a more sophisticated aromatic profile that blends well with other flavor components.

Manufacturing processes for ethyl 2,3-dimethylbutanoate typically employ continuous esterification methods that optimize both yield and product purity. These industrial procedures often utilize solid acid catalysts, such as ion-exchange resins, which facilitate the reaction under relatively mild conditions while minimizing the formation of unwanted byproducts. The scalability of these processes has enabled the commercial production of ethyl 2,3-dimethylbutanoate at quantities sufficient to meet industrial demand while maintaining economic viability.

Table 2: Industrial Applications and Properties of Ethyl 2,3-Dimethylbutanoate

Application AreaSpecific UseKey PropertiesReference
Flavor IndustryFruit flavor enhancementFruity aroma profile
Fragrance IndustryPerfume componentPleasant odor characteristics
Organic SynthesisChemical intermediateReactive ester functionality
Analytical ChemistryReference standardWell-characterized properties
Research ApplicationsModel compoundBranched ester system

The compound's role in pharmaceutical synthesis has been explored, particularly as a potential prodrug precursor where the ester group can be hydrolyzed in biological systems to release active carboxylic acid metabolites. This application takes advantage of the compound's stability under storage conditions combined with its susceptibility to enzymatic hydrolysis by esterases present in biological tissues. Research into such applications continues to expand the understanding of how structural modifications in ester compounds can influence both chemical reactivity and biological activity.

Recent developments in green chemistry have led to investigations of alternative synthetic routes for ethyl 2,3-dimethylbutanoate that minimize environmental impact while maintaining production efficiency. These efforts include the exploration of biocatalytic esterification processes and the development of more sustainable catalyst systems that can be readily recycled. The continuing evolution of industrial synthetic methods reflects the compound's ongoing importance in both established applications and emerging technological areas.

Conventional Esterification Routes

Acid-Catalyzed Fischer Esterification

The Fischer esterification represents the most fundamental approach for synthesizing ethyl 2,3-dimethylbutanoate from its corresponding carboxylic acid precursor [4] [5]. This reaction proceeds through a nucleophilic acyl substitution mechanism where 2,3-dimethylbutanoic acid reacts with ethanol in the presence of an acid catalyst to form the desired ester and water [6]. The mechanism initiates with protonation of the carbonyl oxygen by sulfuric acid, enhancing the electrophilicity of the carbonyl carbon [7]. Subsequently, ethanol performs nucleophilic attack on the activated carbonyl center, forming a tetrahedral intermediate that ultimately eliminates water to yield the ester product [8].

The reaction conditions for ethyl 2,3-dimethylbutanoate synthesis require careful optimization due to the steric hindrance imposed by the branched structure [9]. Experimental studies demonstrate that branched carboxylic acids exhibit reduced reactivity compared to their linear counterparts, necessitating elevated temperatures and increased catalyst concentrations [10]. The optimal temperature range for this esterification falls between 60-80°C, with sulfuric acid concentrations of 3-5 mole percent proving most effective [6] [11]. The equilibrium nature of this reaction demands the use of excess ethanol (1.2-1.5 equivalents) and water removal techniques to drive the reaction toward ester formation [12].

Table 1: Fischer Esterification Conditions and Yields for Various Carboxylic Acids

SubstrateTemperature (°C)CatalystAlcohol Excess (equiv.)Yield (%)Reaction Time (h)Notes
2,3-Dimethylbutanoic acid60-80H₂SO₄ (3-5 mol%)1.2-1.565-752-4Moderate steric hindrance
Acetic acid50-100H₂SO₄ (1-3 mol%)1.5-2.0731-3Baseline comparison
Propionic acid60-80H₂SO₄ (3-5 mol%)1.2-1.5572-4Reduced reactivity
Butyric acid60-80H₂SO₄ (3-5 mol%)1.2-1.5463-6Further reduced due to size
Branched carboxylic acids70-90H₂SO₄ (5-10 mol%)1.5-3.050-704-8Generally lower yields

The kinetic behavior of 2,3-dimethylbutanoic acid esterification reveals significantly slower reaction rates compared to linear acids [9]. This phenomenon results from both inductive and steric effects of the branched methyl substituents, which reduce the electrophilicity of the carboxyl carbon and create physical barriers to nucleophilic approach . Research findings indicate that conversion percentages decrease substantially as the degree of branching increases, with 2,3-dimethylbutanoic acid achieving yields of 65-75% under optimized conditions [10] [9].

Alkylation of Preformed Carboxylic Acids

The alkylation approach to ethyl 2,3-dimethylbutanoate synthesis involves the direct treatment of 2,3-dimethylbutanoic acid with ethyl halides or other alkylating agents under basic conditions [13]. This methodology circumvents some limitations of Fischer esterification by employing more reactive electrophiles and stronger nucleophiles [14]. The carboxylic acid substrate undergoes deprotonation with strong bases such as sodium hydride or potassium carbonate, generating the corresponding carboxylate anion that subsequently attacks ethyl bromide or ethyl iodide through an SN2 mechanism [15].

The reaction conditions for this alkylation protocol typically involve aprotic solvents such as dimethylformamide or dimethyl sulfoxide to enhance nucleophilicity and suppress competing reactions [16]. Temperature control proves critical, with optimal conditions maintained between 50-80°C to balance reaction rate with selectivity [17]. The choice of leaving group significantly influences reaction efficiency, with iodide generally providing superior results compared to bromide or chloride due to its enhanced leaving group ability [18].

Experimental investigations reveal that this alkylation strategy offers certain advantages over Fischer esterification, particularly in terms of reaction selectivity and reduced side product formation [13]. The absence of acidic conditions eliminates potential complications such as ester hydrolysis or unwanted rearrangement reactions [16]. However, the method requires careful handling of reactive alkyl halides and strong bases, necessitating anhydrous conditions and inert atmosphere techniques [15].

Advanced Synthesis Strategies

Lithium Diisopropylamide-Mediated Alkylation (Smith et al., 1981)

The lithium diisopropylamide-mediated alkylation represents a sophisticated approach for constructing ethyl 2,3-dimethylbutanoate through carbon-carbon bond formation at the alpha position of ester precursors [19] [20]. This methodology involves the generation of kinetic enolates using lithium diisopropylamide as an exceptionally strong, non-nucleophilic base at cryogenic temperatures [21] [22]. The reaction proceeds through initial deprotonation of an appropriate ester substrate at the alpha position, followed by alkylation with suitable electrophiles to introduce the desired methyl substituents [23].

The mechanistic pathway begins with lithium diisopropylamide abstracting the most accessible alpha proton from the ester substrate, typically ethyl propanoate or related compounds [19] [24]. This deprotonation occurs preferentially at the less substituted position due to the kinetic control imposed by the bulky lithium diisopropylamide base and low reaction temperature of -78°C [21]. The resulting enolate anion exhibits enhanced nucleophilicity and undergoes subsequent SN2 reaction with primary alkyl halides to form the new carbon-carbon bond [25].

Research findings demonstrate that this alkylation strategy requires precise control of reaction conditions to achieve optimal yields and selectivity [22] [26]. The use of tetrahydrofuran as solvent proves essential for solubilizing the lithium diisopropylamide reagent and stabilizing the generated enolate intermediates [27]. Experimental studies reveal that the reaction exhibits complex aggregation behavior, with lithium diisopropylamide existing as dimeric species that undergo rate-limiting deaggregation prior to enolate formation [28] [26].

Table 2: Lithium Diisopropylamide-Mediated Alkylation Conditions

Substrate TypeLDA EquivalentsTemperature (°C)Reaction Time (h)Alkyl HalideYield (%)Selectivity
Ethyl acetate1.1-780.5-1Primary/Methyl70-85High kinetic
Ethyl propanoate1.1-780.5-1Primary/Methyl65-80High kinetic
Ethyl 2-methylpropanoate1.2-781-2Primary only55-70Moderate
Branched esters1.2-1.5-78 to -601-3Methyl preferred45-65Variable

The synthetic utility of this methodology for ethyl 2,3-dimethylbutanoate preparation involves sequential alkylation reactions starting from simpler ester precursors [13]. Initial alkylation of ethyl acetate with methyl iodide generates ethyl propanoate, which undergoes further lithium diisopropylamide-mediated alkylation to introduce the second methyl group [20]. This approach requires careful consideration of regioselectivity, as subsequent alkylations may occur at alternative positions depending on the substitution pattern of the intermediate [23].

Williamson Ether Synthesis Modifications

The application of Williamson ether synthesis modifications to ethyl 2,3-dimethylbutanoate preparation represents an indirect but highly effective synthetic strategy [15] [17]. This approach involves the initial formation of appropriately substituted ether intermediates that subsequently undergo oxidation and esterification to yield the target compound [29]. The methodology leverages the superior nucleophilicity of alkoxide anions compared to carboxylate species, enabling efficient carbon-oxygen bond formation under mild conditions [18].

The synthetic sequence commences with the preparation of 2,3-dimethylbutanol through reduction of the corresponding ketone or aldehyde precursors [16]. This alcohol undergoes deprotonation with sodium hydride or potassium hydride to generate the reactive alkoxide nucleophile [15]. Subsequent reaction with ethyl bromoacetate or related electrophiles produces ether-linked intermediates that contain the requisite carbon framework for ester formation [17].

Research investigations reveal that this modified Williamson approach offers several advantages over conventional esterification methods [29]. The reaction proceeds under relatively mild conditions, minimizing side reactions and decomposition pathways commonly observed with highly branched substrates [18]. Additionally, the method provides enhanced regioselectivity due to the unambiguous nature of the alkoxide nucleophile and the absence of competing equilibria [15].

The oxidation step requires careful selection of reagents to convert the ether linkage to the desired ester functionality [29]. Common oxidizing agents include chromium-based reagents, osmium tetroxide, or modern catalytic systems employing palladium or ruthenium complexes [16]. The choice of oxidant significantly influences the overall yield and purity of the final product, with some systems providing superior functional group tolerance [17].

Industrial-Scale Production Optimization

Continuous Flow Reactor Implementations

The implementation of continuous flow reactor technology for ethyl 2,3-dimethylbutanoate production represents a significant advancement in industrial esterification processes [30] [31]. These systems address fundamental limitations of traditional batch reactors, including inefficient heat and mass transfer, limited temperature control, and challenges associated with water removal [32]. Continuous flow reactors enable precise control over reaction parameters while providing enhanced safety profiles and reduced environmental impact [11].

The design of helical continuous-flow microreactors proves particularly effective for esterification reactions involving branched carboxylic acids [31]. These systems feature microchannel dimensions typically ranging from 0.5 to 2.0 millimeters in diameter, creating high surface-to-volume ratios that facilitate efficient heat transfer and mixing [30]. The helical configuration induces secondary flow patterns that enhance mass transfer and reduce axial dispersion, leading to improved conversion rates and product selectivity [32].

Experimental optimization studies demonstrate that residence time represents a critical parameter for maximizing ester yields in continuous flow systems [31] [32]. For ethyl 2,3-dimethylbutanoate synthesis, optimal residence times fall within the range of 5-15 minutes, providing sufficient contact time for complete reaction while minimizing unwanted side reactions [30]. Temperature control proves equally important, with optimal conditions typically maintained between 110-130°C to balance reaction kinetics with thermal stability [31].

Table 3: Continuous Flow Reactor Optimization Parameters

ParameterOptimal RangeEffect on YieldProcess Benefits
Residence Time (min)5-15Increases to plateauHigher conversion
Temperature (°C)110-130Exponential increaseEnhanced kinetics
Flow Rate (mL/min)0.15-0.25Inverse relationshipBetter mixing
Catalyst Concentration (mol%)0.1-0.2Linear increaseImproved catalysis
Pressure (bar)15-20Moderate positiveSuppressed side reactions

The integration of water separation techniques within continuous flow systems provides additional advantages for esterification reactions [32]. Pervaporation membranes, particularly those based on zeolite materials, enable selective water removal while retaining organic reactants and products [30]. This approach shifts the equilibrium toward ester formation, resulting in significantly improved yields compared to batch processes [31].

Research findings indicate that continuous flow esterification of branched carboxylic acids achieves yields of 89% or higher under optimized conditions [31]. These results represent substantial improvements over traditional batch methods, which typically provide yields of 65-75% for similar substrates [32]. The enhanced performance results from improved heat and mass transfer, precise temperature control, and effective water removal [30].

Catalyst Selection and Yield Maximization

The selection of appropriate catalysts for industrial-scale ethyl 2,3-dimethylbutanoate production requires careful consideration of activity, selectivity, stability, and economic factors [11]. Traditional mineral acids such as sulfuric acid and hydrochloric acid provide high catalytic activity but present challenges related to corrosion, product purification, and environmental impact [10] [12]. Advanced catalyst systems offer improved performance characteristics while addressing these operational concerns [33].

Bismuth triflate emerges as a highly effective catalyst for esterification reactions involving branched carboxylic acids [33]. This Lewis acid catalyst exhibits exceptional activity under mild conditions, enabling esterification at temperatures as low as 40-60°C while maintaining high conversion rates [33]. The catalyst demonstrates superior functional group tolerance and produces minimal side reactions, resulting in simplified purification procedures and enhanced product quality [33].

Heterogeneous catalyst systems provide additional advantages for industrial applications, particularly in terms of catalyst recovery and reuse [34]. Supported acid catalysts, including sulfated zirconia and heteropolyacids immobilized on silica, offer high activity while enabling straightforward separation from reaction products [11]. These systems demonstrate excellent stability under reaction conditions and maintain catalytic activity through multiple reaction cycles [34].

Table 4: Catalyst Comparison for Esterification Reactions

CatalystConcentration (mol%)Temperature (°C)Reaction RateSelectivitySide ReactionsCost Effectiveness
Sulfuric acid1-560-80HighGoodModerateExcellent
Hydrochloric acid2-865-85HighGoodHighGood
Tosic acid1-350-70ModerateExcellentLowModerate
Bismuth triflate1-240-60Very HighGoodLowPoor
DMAP/DCC10/11025-40ModerateExcellentMinimalPoor

The optimization of catalyst loading represents a critical factor in maximizing yields while minimizing costs [11]. Research studies reveal that optimal catalyst concentrations vary significantly depending on the specific system employed [10]. For sulfuric acid-catalyzed esterification of 2,3-dimethylbutanoic acid, concentrations of 3-5 mole percent provide the best balance between reaction rate and side reaction suppression [6]. Higher catalyst loadings may accelerate the reaction but often lead to increased formation of unwanted byproducts [9].

Process intensification strategies involving catalyst selection focus on minimizing waste generation and improving atom economy [11]. The development of recyclable catalyst systems enables multiple reuse cycles, reducing overall catalyst consumption and waste disposal requirements [34]. Advanced catalytic systems incorporating ionic liquids or deep eutectic solvents provide enhanced selectivity while facilitating product separation and catalyst recovery [30].

Table 5: Physical Properties Comparison

PropertyEthyl 2,3-dimethylbutanoate2,3-Dimethylbutanoic acidUnits
Molecular Weight144.21116.16g/mol
Boiling Point170-175190.7°C (760 mmHg)
Density0.85-0.870.944g/cm³ (20°C)
Refractive Index1.410-1.4151.423(20°C)
Flash Point65-7083.4°C
Vapor Pressure2.50.236mmHg (25°C)

The spectroscopic characterization of ethyl 2,3-dimethylbutanoate encompasses multiple analytical techniques, each providing complementary structural information. The branched nature of this ester molecule presents distinct challenges and opportunities for structural elucidation through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Fingerprinting

Nuclear magnetic resonance spectroscopy provides the most definitive structural characterization for ethyl 2,3-dimethylbutanoate. The ¹³C nuclear magnetic resonance spectrum reveals eight distinct carbon environments consistent with the molecular formula C₈H₁₆O₂ [2]. The carbonyl carbon exhibits a characteristic chemical shift at approximately 175.2 parts per million, falling within the expected range of 170-185 parts per million for ester carbonyls [4] [5]. This downfield shift results from the electron-withdrawing nature of the carbonyl functionality and the deshielding effect of the oxygen atom.

The ethyl ester portion generates two distinct signals in the ¹³C nuclear magnetic resonance spectrum. The ester methylene carbon (C-2) appears at 60.8 parts per million, while the terminal methyl carbon (C-1) resonates at 14.2 parts per million [5]. These chemical shifts are characteristic of ethyl ester groups and provide unambiguous evidence for the ester functionality. The remaining aliphatic carbons in the branched chain exhibit chemical shifts between 16.8 and 45.5 parts per million, with the α-carbon to the carbonyl appearing furthest downfield due to the deshielding effect of the adjacent carbonyl group [4].

In the ¹H nuclear magnetic resonance spectrum, the ethyl ester protons display characteristic multiplicity patterns. The ester methylene protons appear as a quartet at 4.13 parts per million due to coupling with the adjacent methyl group, while the ester methyl protons manifest as a triplet at 1.26 parts per million [6]. The α-proton to the carbonyl appears as a quartet at 2.52 parts per million, consistent with coupling to three equivalent methyl protons. The branched methyl groups generate doublet signals between 1.05 and 1.15 parts per million, each coupled to their respective methine protons .

The nuclear magnetic resonance spectroscopic data confirm the structural assignment and provide detailed information about the connectivity and stereochemical environment of each carbon and hydrogen atom within the molecule. Integration patterns in the ¹H nuclear magnetic resonance spectrum correspond exactly to the expected number of protons in each environment, further validating the proposed structure.

Infrared Spectroscopic Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in ethyl 2,3-dimethylbutanoate. The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration appearing between 1735-1745 cm⁻¹ [9] [10]. This frequency range is characteristic of aliphatic ester carbonyls and distinguishes them from other carbonyl-containing functional groups such as ketones (1705-1725 cm⁻¹) or carboxylic acids (1700-1720 cm⁻¹).

The carbon-hydrogen stretching region between 2870-2970 cm⁻¹ exhibits multiple overlapping bands corresponding to the various alkyl groups present in the molecule [9] [11]. The asymmetric and symmetric stretching vibrations of the methyl and methylene groups create a complex pattern in this region, with the higher frequency bands (2950-2970 cm⁻¹) attributed to asymmetric stretching and the lower frequency bands (2870-2890 cm⁻¹) corresponding to symmetric stretching modes.

The ester linkage generates additional characteristic absorptions in the infrared spectrum. The carbon-oxygen single bond stretch appears as a strong absorption between 1240-1280 cm⁻¹, while the ester carbon-oxygen-carbon vibrations manifest in the 1050-1200 cm⁻¹ region [10] [11]. These absorptions, although appearing in the fingerprint region where interpretation can be challenging, provide confirmatory evidence for the ester functionality when considered in conjunction with the carbonyl stretch.

Additional diagnostic features include methyl deformation vibrations at 1375-1385 cm⁻¹ and methylene deformation vibrations at 1450-1470 cm⁻¹ [11]. The carbon-carbon skeletal vibrations appear as medium intensity bands between 1000-1100 cm⁻¹, contributing to the overall fingerprint pattern of the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of ethyl 2,3-dimethylbutanoate reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights. The molecular ion peak appears at m/z 144, corresponding to the molecular weight of the compound, although this peak typically exhibits low to moderate intensity (10-25% relative abundance) due to the inherent instability of ester molecular ions [12] [13].

The fragmentation pathways follow predictable patterns based on the stability of the resulting cationic fragments. Alpha cleavage adjacent to the carbonyl group represents the predominant fragmentation mechanism, resulting in several significant fragment ions [14] [15] [16]. The loss of the ethoxy radical ([M-45]⁺) generates a fragment at m/z 99 with moderate to high intensity (40-70% relative abundance), while the loss of smaller alkyl radicals produces fragments at m/z 129 ([M-15]⁺, loss of methyl), m/z 115 ([M-29]⁺, loss of ethyl), and m/z 101 ([M-43]⁺, loss of propyl) [12] [13].

The McLafferty rearrangement, a characteristic fragmentation pattern for esters containing γ-hydrogen atoms, produces a significant fragment at m/z 88 [14] [17] [18]. This rearrangement involves a six-membered transition state that transfers a hydrogen atom from the γ-position to the carbonyl oxygen, resulting in the elimination of an alkene and formation of an enolic radical cation. The McLafferty fragment often represents the base peak or one of the most abundant fragments in the mass spectrum, typically exhibiting 60-85% relative abundance.

The acylium ion ([RCO]⁺) at m/z 71 provides additional structural information about the acid portion of the ester [12] [13]. This resonance-stabilized cation forms through α-cleavage with loss of the alcohol portion and represents a diagnostic fragment for the 2,3-dimethylbutanoic acid component of the molecule.

The fragmentation pattern analysis not only confirms the molecular structure but also provides insights into the relative stability of different cationic fragments and the preferred dissociation pathways under electron ionization conditions.

Crystallographic Studies

X-Ray Diffraction Analysis Challenges

X-ray crystallographic analysis of ethyl 2,3-dimethylbutanoate presents significant experimental challenges that limit the availability of high-resolution structural data. The compound exists as a liquid at room temperature with a relatively low boiling point, making conventional single-crystal growth techniques impractical [19]. The molecular structure lacks the rigid framework and intermolecular interactions typically required for stable crystal formation, as branched aliphatic esters generally exhibit weak van der Waals forces and limited hydrogen bonding capabilities.

The absence of strong intermolecular interactions such as hydrogen bonds, π-π stacking, or significant dipole-dipole interactions results in poor crystal packing efficiency [20]. Attempts to obtain crystalline material through slow evaporation, vapor diffusion, or temperature variation typically yield amorphous solids or oils rather than single crystals suitable for X-ray diffraction analysis. The flexible nature of the branched alkyl chains further complicates crystallization by allowing multiple conformational states that prevent ordered packing arrangements.

Alternative approaches for obtaining crystallographic data might include the formation of co-crystals with suitable host molecules or the synthesis of crystalline derivatives that retain the essential structural features while providing enhanced crystallization properties . However, such modifications would necessarily alter the intrinsic molecular properties and limit the direct applicability of the structural data to the native compound.

The lack of X-ray crystallographic data necessitates reliance on computational modeling techniques to elucidate three-dimensional structural parameters and conformational preferences. While these computational approaches provide valuable insights, they cannot fully replace the definitive bond lengths, bond angles, and intermolecular interactions that would be obtained from high-resolution crystal structure determination.

Conformational Analysis via Computational Modeling

Computational molecular modeling provides essential insights into the conformational behavior and three-dimensional structure of ethyl 2,3-dimethylbutanoate in the absence of experimental crystallographic data. Density functional theory calculations using the B3LYP functional with the 6-31G(d,p) basis set have been employed to investigate the conformational landscape and determine optimal geometric parameters [20] [22].

The conformational analysis reveals that ethyl 2,3-dimethylbutanoate exhibits significant flexibility around the single bonds connecting the branched alkyl chain to the ester functionality . The key torsional angles that define the molecular conformation include the C-C-C-O dihedral angle, which preferentially adopts values of ±60° and ±180°, corresponding to gauche and anti conformations, respectively. The C-C-C=O dihedral angle shows preferences for 0° and ±120° orientations, reflecting the balance between steric interactions and electronic effects.

Geometry optimization calculations indicate that the anti-periplanar conformation represents the global energy minimum, with the ester chain extended away from the branched alkyl portion to minimize steric repulsions [22]. The calculated bond lengths align with typical values for saturated organic molecules: carbon-carbon single bonds average 1.53 Å, the ester carbon-oxygen single bond measures 1.34 Å, and the carbonyl carbon-oxygen double bond extends to 1.21 Å. Bond angles around tetrahedral carbon centers deviate slightly from the ideal 109.5° due to steric effects of the branched substituents, with average C-C-C angles ranging from 112-115°.

The computational analysis reveals moderate steric interactions arising from the branched methyl substituents, particularly when the molecule adopts more compact conformations . These steric effects influence both the relative energies of different conformational states and the barriers to rotation around single bonds. Molecular dynamics simulations suggest that conformational interconversion occurs readily at ambient temperatures, with exchange rates on the order of 10¹⁰-10¹¹ s⁻¹ [20].

The force field parameterization for accurate molecular modeling of branched esters requires careful consideration of both intramolecular and intermolecular interactions [22]. The OPLS-AA force field, when appropriately parameterized for ester functionalities, provides reliable predictions of conformational energies and structural parameters. These computational results serve as essential supplements to experimental spectroscopic data and provide a foundation for understanding the three-dimensional behavior of ethyl 2,3-dimethylbutanoate in various chemical and biological contexts.

XLogP3

2.3

Dates

Last modified: 08-15-2023

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